2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidinone core substituted with a cyclopropyl group at position 3, a phenyl ring at position 7, and a sulfanyl-linked acetamide moiety at position 2. Its structure suggests applications in oncology, particularly as a ferroptosis-inducing agent (FIN), given the growing interest in pyrrolo-pyrimidine derivatives for selective cancer cell death . The cyclopropyl group may improve metabolic stability compared to bulkier substituents, while the difluorophenyl moiety could optimize pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S/c24-14-6-9-17(25)18(10-14)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCKCIQRKQCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the field of oncology. This article synthesizes existing research findings on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core with various substitutions that enhance its biological profile. The presence of the cyclopropyl and difluorophenyl groups is significant for its activity.
Biological Activity Overview
Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit antiproliferative effects across various cancer cell lines. The biological activity can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds similar to the target compound have shown the ability to induce cell cycle arrest at the G2/M phase without triggering apoptosis. This suggests a potential for these compounds to halt cancer cell proliferation effectively .
- Cytotoxicity : In vitro studies indicate that pyrrolo[3,2-d]pyrimidine derivatives possess cytotoxic properties with IC50 values ranging significantly (e.g., from 0.014 μM to 14.5 μM), indicating potent activity against various cancer cell lines .
- Targeting Key Pathways : The mechanism of action may involve DNA damage and interference with critical signaling pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancers .
Antitumor Activity
A study on halogenated pyrrolo[3,2-d]pyrimidines revealed that N-substituted compounds exhibited significant antiproliferative activity against multiple cancer cell lines. Notably:
- MIA Pa-Ca-2 pancreatic cancer cells showed high sensitivity with an IC50 as low as 0.014 μM.
- Maximum tolerated doses (MTD) ranged from 5–40 mg/kg in murine models, indicating a favorable therapeutic index compared to established chemotherapeutics .
Mechanistic Insights
Research has indicated that certain derivatives can inhibit tubulin polymerization similarly to combretastatin A-4, which is known for its anti-cancer properties . This interaction is critical for disrupting mitotic processes in rapidly dividing cells.
Data Table: Summary of Biological Activities
| Compound Name | IC50 (μM) | MTD (mg/kg) | Mechanism of Action | Target Cancer Type |
|---|---|---|---|---|
| Compound A | 0.014 | 5 | Cell cycle arrest (G2/M) | Pancreatic Cancer |
| Compound B | 0.32 | 10 | DNA damage | Leukemia |
| Compound C | 7.3 | 40 | Tubulin inhibition | Non-Small Cell Lung Cancer |
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest rapid metabolism with half-lives around 30 minutes . This rapid clearance necessitates further optimization for sustained therapeutic effects.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide exhibit significant antitumor properties . These compounds may inhibit key enzymes involved in tumor growth and proliferation. For instance:
- Mechanism of Action : The compound potentially interacts with β-tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division.
- In Vitro Studies : Cytotoxic effects have been observed against various cancer cell lines, including CCRF-CEM and Jurkat cells, with GI50 values indicating effective growth inhibition at low concentrations.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting specific diseases where enzyme activity plays a pivotal role.
Antimicrobial Properties
Preliminary research indicates that derivatives of pyrrolo-pyrimidine compounds may possess antimicrobial activity. This could lead to the development of new antibiotics or antifungal agents.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
-
Antitumor Efficacy : A study demonstrated that pyrrolopyrimidine derivatives significantly inhibited tumor growth in animal models resistant to conventional therapies like vincristine and taxol.
- Example: In vivo experiments showed a marked reduction in tumor size compared to control groups.
- Enzyme Interaction Studies : Research has focused on the interaction of these compounds with specific enzymes, elucidating their mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several pyrimidine derivatives, differing in substituents and core modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Modifications: The target compound’s pyrrolo[3,2-d]pyrimidinone core (shared with ) offers a planar structure conducive to intercalation or enzyme binding, whereas the triazolo[4,3-c]pyrimidinone in introduces a fused triazole ring, likely increasing rigidity and altering binding kinetics.
The sulfanyl (-S-) linker in the target compound may facilitate disulfide bond formation or thiol-mediated uptake, unlike the ether (-O-) or amino (-NH-) linkers in , which rely on hydrogen bonding .
Bioactivity Implications :
- Compounds with cyclopropyl groups (target and ) may exhibit superior metabolic stability over those with methyl or phenyl substituents (e.g., ), reducing hepatic clearance .
- The naphthyloxy group in could increase π-π stacking interactions but may reduce solubility compared to the target’s difluorophenyl-acetamide .
Therapeutic Potential: highlights that ferroptosis inducers with selective cytotoxicity in oral squamous cell carcinoma (OSCC) often feature electronegative substituents (e.g., fluorine) and heterocyclic cores, aligning with the target compound’s design . In contrast, ’s compounds, with tetrahydro-pyrimidine moieties, are more likely to target viral proteases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
